molecular formula C8H8ClNO2 B14642241 3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine CAS No. 54126-64-6

3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine

Katalognummer: B14642241
CAS-Nummer: 54126-64-6
Molekulargewicht: 185.61 g/mol
InChI-Schlüssel: VMYNQKIZQJZLOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a chlorine atom, an epoxide group, and a methoxy group attached to the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine typically involves the reaction of 3-chloro-2-hydroxypyridine with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to inhibition or activation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine is unique due to the presence of both the chlorine atom and the epoxide group. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above. The epoxide group, in particular, provides a site for nucleophilic attack, making the compound versatile in various chemical reactions .

Eigenschaften

CAS-Nummer

54126-64-6

Molekularformel

C8H8ClNO2

Molekulargewicht

185.61 g/mol

IUPAC-Name

3-chloro-2-(oxiran-2-ylmethoxy)pyridine

InChI

InChI=1S/C8H8ClNO2/c9-7-2-1-3-10-8(7)12-5-6-4-11-6/h1-3,6H,4-5H2

InChI-Schlüssel

VMYNQKIZQJZLOJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC2=C(C=CC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.